molecular formula C9H14ClNO2 B3125497 (S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride CAS No. 325686-44-0

(S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride

Cat. No. B3125497
CAS RN: 325686-44-0
M. Wt: 203.66
InChI Key: QOAVNXAFMBMWPP-DDWIOCJRSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “(S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride” has been reported in the literature . For instance, the design, synthesis, and antioxidant activity of six compounds containing the 2-methoxyphenol moiety core structure were characterized using 1H NMR, 13C NMR, Fourier-transform infrared (FT-IR), and elemental analysis spectroscopy .


Chemical Reactions Analysis

While specific chemical reactions involving “(S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride” are not detailed in the available literature, studies on related compounds provide some insights . For example, the principles of green chemistry can be implemented in the synthesis of pharmaceuticals by considering one-pot synthesis, multicomponent reactions (MCRs), continuous processing, and process intensification approaches for atom economy and final waste reduction .

Scientific Research Applications

Future Directions

The future directions in the field of chemistry involve the application of green chemistry principles in the synthesis of pharmaceuticals . This includes the use of no solvents or green solvents, alternative reaction media, and consideration of one-pot synthesis, multicomponent reactions (MCRs), continuous processing, and process intensification approaches for atom economy and final waste reduction .

properties

IUPAC Name

(2S)-2-amino-2-(2-methoxyphenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-12-9-5-3-2-4-7(9)8(10)6-11;/h2-5,8,11H,6,10H2,1H3;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAVNXAFMBMWPP-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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